1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
CAS No.: 2415584-11-9
Cat. No.: VC4316505
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415584-11-9 |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 346.45 |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
| Standard InChI | InChI=1S/C18H22N2O3S/c1-22-15-4-3-13(9-16(15)23-2)10-19-17(21)20-12-18(6-7-18)14-5-8-24-11-14/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,19,20,21) |
| Standard InChI Key | YJDDXOHQFUPTDF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)C3=CSC=C3)OC |
Introduction
Synthesis
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves multiple steps:
Synthetic Route
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Step 1: Reaction between 3,4-dimethoxybenzyl chloride and 1-thiophen-3-ylcyclopropylamine forms an intermediate.
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Step 2: The intermediate reacts with an isocyanate derivative under inert conditions to yield the final urea compound.
Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.
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Catalysts: Triethylamine may be used to facilitate the reaction.
Yield Optimization:
Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity while minimizing by-products.
Chemical Reactions
The compound exhibits diverse reactivity due to its functional groups:
| Reaction Type | Description |
|---|---|
| Oxidation | Oxidation of the thiophene ring leads to sulfoxides or sulfones using reagents like hydrogen peroxide. |
| Reduction | Reduction of the urea group with lithium aluminum hydride yields corresponding amines. |
| Substitution | The aromatic rings can undergo electrophilic substitution (e.g., nitration or halogenation). |
Biological Applications
The compound's structure makes it a candidate for:
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Antimicrobial Activity: The thiophene ring is often associated with antimicrobial properties.
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Anticancer Potential: Urea derivatives are studied for their antiproliferative effects against cancer cell lines.
Material Science
Due to its aromatic and heterocyclic components, the compound may be used in:
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Development of conductive materials.
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Synthesis of fluorescent dyes.
Medicinal Chemistry
The compound's ability to form hydrogen bonds makes it a potential ligand for enzyme or receptor studies.
Mechanism of Action
The biological activity of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is hypothesized to involve:
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Binding to specific enzymes or receptors via the urea moiety.
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Modulating enzyme activity or receptor signaling pathways.
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Inducing downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
| Compound | Structural Difference | Unique Properties |
|---|---|---|
| 1-[(3,4-Dimethoxyphenyl)methyl]-3-[4-methoxyphenyl]urea | Contains a methoxyphenyl instead of thiophene | Reduced heterocyclic reactivity but enhanced stability |
| 1-(3,4-Dimethoxyphenyl)-3-(triazolylmethyl)urea | Triazole replaces thiophene | Increased biological activity due to triazole interaction |
Research Implications
The distinct structure of this compound opens avenues for:
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Drug Development: Its structural features make it a promising scaffold for designing novel therapeutic agents.
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Catalysis: The thiophene group may act as a ligand in catalytic systems.
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Material Science: Potential use in advanced materials due to its conjugated system.
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